molecular formula C21H25N3O4S B2919491 N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 941906-41-8

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2919491
CAS No.: 941906-41-8
M. Wt: 415.51
InChI Key: MLIFSUSYCGSRSJ-UHFFFAOYSA-N
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Description

N-(4-(N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound featuring a tetrahydroquinoline core, a structure of high significance in medicinal chemistry . The molecular framework integrates a sulfonamide linker and an acetamide group, functional motifs commonly employed in the design of bioactive molecules. While the specific biological profile of this compound requires further investigation, its structure suggests potential as a valuable intermediate or scaffold in pharmaceutical research. The tetrahydroquinoline nucleus is a privileged structure in drug discovery, known to confer a wide range of pharmacological activities. Scientific literature indicates that tetrahydroquinoline derivatives are actively researched for various therapeutic areas, including disorders of the central nervous system and as potential antineoplastic agents . The presence of the sulfonamide group further expands its utility, as this functional group is commonly found in compounds with diverse biological targets. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Researchers are exploring the potential of similar compounds as modulators of specific enzymes and receptors, though the precise mechanism of action for this specific molecule remains to be elucidated. This chemical is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-3-4-13-24-20-11-8-18(14-16(20)5-12-21(24)26)23-29(27,28)19-9-6-17(7-10-19)22-15(2)25/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIFSUSYCGSRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the quinoline core. The process may include:

  • Formation of 1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation techniques.

  • Butylation: The tetrahydroquinoline is then reacted with butyl bromide or butyl chloride to introduce the butyl group.

  • Oxidation: The butylated tetrahydroquinoline undergoes oxidation to form the 2-oxo derivative.

  • Sulfamoylation: The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.

  • Acetylation: Finally, the phenyl group is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents on the quinoline ring or other parts of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include manganese (III) acetate, potassium permanganate, and chromium (VI) compounds.

  • Reduction: Reduction can be achieved using hydrogen gas, lithium aluminum hydride, or sodium borohydride.

  • Substitution: Substitution reactions often use alkyl halides, acyl chlorides, or sulfonating agents.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, sulfonamides, and acetylated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it valuable for various industrial processes.

Mechanism of Action

The mechanism by which N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group’s substituents significantly impact pharmacological activity:

Compound Sulfamoyl Substituent Key Activity/Property Reference
Compound 35 () 4-Methylpiperazinyl Analgesic (comparable to paracetamol)
Compound 24 () Pyrimidin-2-yl Antiproliferative (tyrosine kinase inhibition)
Compound 8 () 4-Methylpyrimidin-2-yl Urease inhibition
CAS 19837-89-9 () 4-Methoxyphenyl Not reported (structural analog)
compound 1-Benzyl-2-oxo-THQ Not reported (structural analog)
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide () 5-Ethyl-1,3,4-thiadiazol-2-yl Not reported (heterocyclic substituent)

Key Observations :

  • Piperazinyl and Pyrimidinyl Groups : Enhance analgesic (Compound 35) and antiproliferative (Compound 24) activities, likely due to improved target engagement via nitrogen-rich heterocycles .
  • Thiadiazolyl Group : Introduces a sulfur-rich heterocycle, which may confer redox-modulating properties or distinct binding profiles .

Pharmacological Activity Profiles

  • Analgesic and Anti-Inflammatory Effects: Compounds 35–37 () demonstrate that sulfonamide-linked acetamides with piperazinyl or diethylamino groups exhibit potent anti-nociceptive activity, suggesting the target compound’s THQ group could synergize with these pathways .
  • Antiproliferative Activity : Compound 24 () inhibits ATP-binding sites of tyrosine kinases, highlighting the role of pyrimidine substituents in targeting proliferative pathways. The target compound’s THQ core may similarly interfere with kinase signaling .
  • Urease Inhibition : Benzamide-acetamide hybrids () achieve IC50 values in the micromolar range, with Rf values (0.73–0.83) indicating moderate polarity, which may guide the target compound’s optimization for enzyme inhibition .

Physicochemical Properties

  • Melting Points : Compounds in exhibit melting points ranging from 105–248°C, correlating with crystallinity and stability. The target compound’s butyl-THQ group may lower melting points compared to rigid analogs like Compound 13 (241–248°C) .
  • Chromatographic Behavior : Rf values (e.g., 0.79 for Compound 8) suggest solubility in polar solvents, a trait critical for bioavailability. The THQ group’s lipophilicity may require formulation adjustments .

Biological Activity

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure combines a quinoline ring with a sulfamoyl and acetamide moiety, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3C_{22}H_{26}N_{2}O_{3}, with a molecular weight of 366.46 g/mol. The compound features several functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC22H26N2O3
Molecular Weight366.46 g/mol
LogP4.4262
Polar Surface Area46.17 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been observed that this compound can inhibit various enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair mechanisms, leading to apoptosis in cancer cells.
  • Receptor Modulation : It can modulate receptor activity, affecting signaling pathways that regulate cell proliferation and survival.

Biological Activity Studies

Recent studies have highlighted the diverse biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage. The IC50 value was determined to be approximately 15 µM.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli using the disk diffusion method.

Results:
The compound showed inhibition zones of 14 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.

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